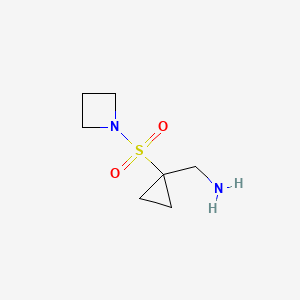
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a methanamine moiety, with an azetidin-1-ylsulfonyl substituent. Its unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the azetidin-1-ylsulfonyl intermediate, which is then reacted with a cyclopropyl-containing reagent under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical probes and as a tool for studying enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-1-ylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanamine
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanamine
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanamine
Uniqueness
Compared to similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine exhibits unique properties due to the presence of the azetidin-1-ylsulfonyl group. This group can impart different steric and electronic effects, influencing the compound’s reactivity and biological activity. Additionally, the cyclopropyl moiety provides rigidity to the molecular structure, which can enhance binding interactions with target proteins.
Propriétés
Formule moléculaire |
C7H14N2O2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H14N2O2S/c8-6-7(2-3-7)12(10,11)9-4-1-5-9/h1-6,8H2 |
Clé InChI |
VPSUFMFIKSZNRO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)S(=O)(=O)C2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




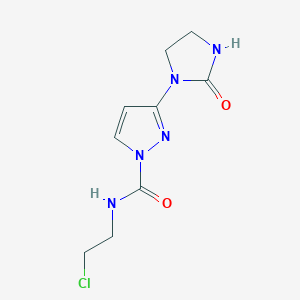


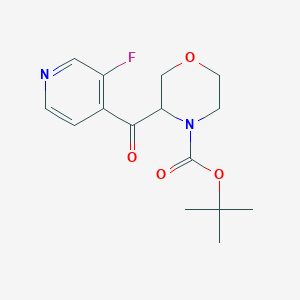
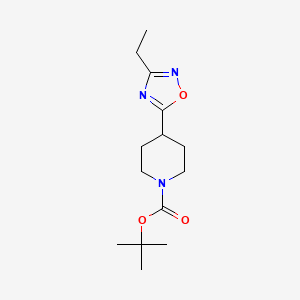

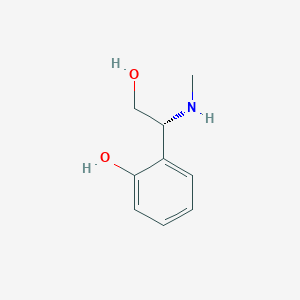
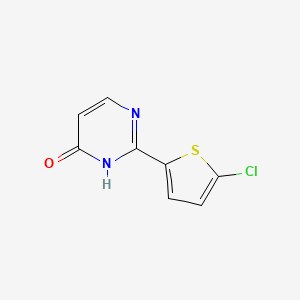

![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
